molecular formula C14H16N2O3 B3092705 5-[4-(2-methylpropoxy)phenyl]-1H-pyrazole-3-carboxylic acid CAS No. 1234342-30-3

5-[4-(2-methylpropoxy)phenyl]-1H-pyrazole-3-carboxylic acid

Cat. No.: B3092705
CAS No.: 1234342-30-3
M. Wt: 260.29
InChI Key: FLCYIDDPZWCGEJ-UHFFFAOYSA-N
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Description

Febuxostat is chemically known as 2-[3-cyano-4-(2-methylpropoxy)phenyl]-4-methylthiazole-5-carboxylic acid . It has a molecular weight of 316.38 and a molecular formula of C16H16N2O3S . It is marketed in the United States under the brand name Uloric® for the chronic management of hyperuricemia in patients with gout .


Synthesis Analysis

The synthesis of Febuxostat involves novel and improved processes for the preparation of 2-[3-cyano-4-(2-methylpropoxy)phenyl]-4-methylthiazole-5-carboxylic acid . The process for its preparation is disclosed in U.S. Patent No. 5,614,520 .


Molecular Structure Analysis

The benzene and thiazole rings of the Febuxostat molecule are almost coplanar . The carboxyl group is coplanar with the thiazole ring .


Physical and Chemical Properties Analysis

Febuxostat has a melting point of 87 - 89°C . Its InChI Code is 1S/C12H16O3/c1-9(2)8-15-11-5-3-4-10(6-11)7-12(13)14/h3-6,9H,7-8H2,1-2H3,(H,13,14) .

Mechanism of Action

Target of Action

The compound, also known as Febuxostat , primarily targets the enzyme xanthine oxidase (XO) . This enzyme plays a crucial role in the conversion of hypoxanthine to xanthine and then to uric acid, which is a critical process in purine metabolism .

Mode of Action

Febuxostat acts as a non-purine selective inhibitor of xanthine oxidase . It works by binding to the molybdenum-pterin center of xanthine oxidase, which inhibits the enzyme’s activity . This inhibition prevents the oxidation of hypoxanthine and xanthine to uric acid, thereby reducing serum uric acid levels .

Biochemical Pathways

The primary biochemical pathway affected by Febuxostat is the purine degradation pathway . By inhibiting xanthine oxidase, Febuxostat disrupts the final steps of purine degradation, leading to a decrease in the production of uric acid . This can help manage conditions like gout, which are associated with high levels of uric acid .

Pharmacokinetics

Febuxostat exhibits linear pharmacokinetics at approved doses . This suggests that Febuxostat has good bioavailability and can be used in a wide range of patients .

Result of Action

The primary result of Febuxostat’s action is a reduction in serum uric acid levels . This can help to alleviate the symptoms of gout, a form of arthritis caused by the accumulation of uric acid crystals in joints . By reducing uric acid levels, Febuxostat can help to prevent the formation of these crystals, thereby managing the symptoms of gout .

Action Environment

The action of Febuxostat can be influenced by various environmental factors. For instance, the presence of other drugs that affect purine metabolism could potentially impact the efficacy of Febuxostat . Additionally, factors such as diet, which can influence serum uric acid levels, might also affect the drug’s effectiveness . .

Safety and Hazards

Febuxostat is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . In February 2019, a black box warning for Febuxostat was added, based on the findings of a post-market clinical study (the CARES trial) where there was an increased risk of cardiovascular (CV) fatal outcomes in patients with gout and known cardiovascular disease treated with Febuxostat, when compared to those treated with allopurinol .

Properties

IUPAC Name

3-[4-(2-methylpropoxy)phenyl]-1H-pyrazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3/c1-9(2)8-19-11-5-3-10(4-6-11)12-7-13(14(17)18)16-15-12/h3-7,9H,8H2,1-2H3,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLCYIDDPZWCGEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC=C(C=C1)C2=NNC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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